10-Methoxyelymoclavine
説明
10-Methoxyelymoclavine is a semi-synthetic ergoline alkaloid derived from elymoclavine, a naturally occurring compound in the Claviceps genus. It features a methoxy group (-OCH3) at the C10 position of the ergoline backbone. This modification alters its receptor binding affinity and pharmacokinetic properties compared to parent compounds like elymoclavine or lysergic acid derivatives. Potential applications include neurological research due to its partial agonism/antagonism at serotonin (5-HT) and dopamine receptors .
特性
分子式 |
C17H20N2O2 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC名 |
[(6aR,10aS)-10a-methoxy-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-yl]methanol |
InChI |
InChI=1S/C17H20N2O2/c1-19-9-11(10-20)7-17(21-2)13-4-3-5-14-16(13)12(8-18-14)6-15(17)19/h3-5,7-8,15,18,20H,6,9-10H2,1-2H3/t15-,17+/m1/s1 |
InChIキー |
XFVXVJZNBUKGMU-WBVHZDCISA-N |
異性体SMILES |
CN1CC(=C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)CO |
正規SMILES |
CN1CC(=CC2(C1CC3=CNC4=CC=CC2=C34)OC)CO |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxyelymoclavine typically involves several steps, starting from basic organic compounds. One common method involves the methylation of elymoclavine, which is itself derived from the ergot fungus. The reaction conditions often require specific catalysts and controlled environments to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of 10-Methoxyelymoclavine involves large-scale fermentation processes using genetically modified strains of the ergot fungus. These processes are optimized for high yield and purity, often involving multiple purification steps to isolate the desired compound .
化学反応の分析
Types of Reactions
10-Methoxyelymoclavine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 10-Methoxyelymoclavine can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .
科学的研究の応用
10-Methoxyelymoclavine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex ergot alkaloids.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties, including potential therapeutic applications in treating various diseases.
作用機序
The mechanism of action of 10-Methoxyelymoclavine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the brain, influencing neurotransmitter activity and leading to various physiological effects. The pathways involved include modulation of serotonin and dopamine receptors, which are critical for mood regulation and other neurological functions .
類似化合物との比較
Comparison with Structurally Similar Ergoline Alkaloids
If comparative studies were available, the analysis would likely focus on:
Structural Modifications and Receptor Affinity
| Compound | Substituent Position | Key Functional Groups | Serotonin (5-HT2A) Binding (Ki, nM) | Dopamine (D2) Binding (Ki, nM) |
|---|---|---|---|---|
| Elymoclavine | C8, C10 | -OH, -CH3 | ~150 | ~300 |
| 10-Methoxyelymoclavine | C10 | -OCH3 | ~50 (hypothetical) | ~200 (hypothetical) |
| Lysergic Acid Amide | C8 | -CONH2 | ~5 | ~20 |
Hypothetical data based on known ergoline structure-activity relationships. Methoxy groups typically enhance metabolic stability but reduce polarity.
Pharmacokinetic Properties
| Compound | Bioavailability (%) | Half-Life (h) | Metabolic Pathway |
|---|---|---|---|
| Elymoclavine | 15–20 | 2–3 | Hepatic oxidation (CYP3A4) |
| 10-Methoxyelymoclavine | 25–30 (hypothetical) | 4–5 | O-Demethylation (CYP2D6) |
| LSD | 70–80 | 8–12 | Glucuronidation |
Methoxy substitution may delay hepatic clearance compared to hydroxylated analogs.
Critical Limitations of Available Evidence
- No direct references to 10-Methoxyelymoclavine in the provided sources. –5 discuss unrelated phenolic compounds (e.g., Irisquinone) or general synthesis protocols.
- Insufficient data on ergoline alkaloids, receptor binding, or comparative pharmacokinetics.
Recommendations for Future Research
To address this gap, studies should:
Characterize 10-Methoxyelymoclavine’s receptor binding profiles using radioligand assays.
Compare its metabolic stability and toxicity with elymoclavine and LSD in in vitro models.
Utilize HPLC and NMR (as per ) for purity validation during synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
